molecular formula C38H55N3O7 B12642148 L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

Cat. No.: B12642148
M. Wt: 665.9 g/mol
InChI Key: BNVUIZWKFCCSAK-UHFFFAOYSA-N
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Description

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is then isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves the interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions to occur at other functional groups. The compound is then deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- can be compared with other Fmoc-protected amino acids, such as:

These comparisons highlight the uniqueness of L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- in terms of its structure and applications.

Properties

Molecular Formula

C38H55N3O7

Molecular Weight

665.9 g/mol

IUPAC Name

tert-butyl 4-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

InChI

InChI=1S/C38H55N3O7/c1-12-24(4)33(30(46-11)21-31(42)48-37(5,6)7)41(10)34(43)32(23(2)3)39-35(44)38(8,9)40-36(45)47-22-29-27-19-15-13-17-25(27)26-18-14-16-20-28(26)29/h13-20,23-24,29-30,32-33H,12,21-22H2,1-11H3,(H,39,44)(H,40,45)

InChI Key

BNVUIZWKFCCSAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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